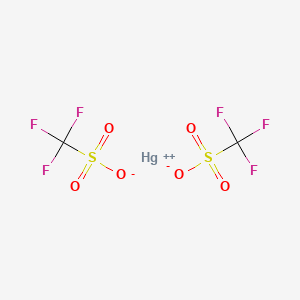
Mercury(II) trifluoromethanesulfonate
Overview
Description
Mechanism of Action
Target of Action
Mercury(II) trifluoromethanesulfonate, also known as mercuric triflate, is a versatile reagent that targets a variety of organic compounds. It exhibits remarkable catalytic activity for the hydroxylative cyclization of 1,6-enynes . It is commonly used as the metal source for Lewis acid-catalyzed asymmetric reactions .
Mode of Action
Mercuric triflate interacts with its targets by acting as a catalyst in various organic transformations. These include C-C bond-forming cyclizations, alkyne hydrations, heterocycle synthesis, and C-N bond-forming reactions . The compound’s strong acidity and high solubility make it an effective catalyst in these reactions .
Biochemical Pathways
The compound’s catalytic activity affects several biochemical pathways. For instance, it facilitates the cyclization of polyene, leading to the formation of polycyclic terpenoids . It also plays a role in oxymercuration, a process that introduces a mercury atom and a hydroxyl group across the carbon-carbon double bond of an alkene .
Pharmacokinetics
This compound is soluble in water and acetonitrile, fairly soluble in nitromethane and dichloromethane, but insoluble in hexane, ether, and toluene . This solubility profile influences its bioavailability and distribution in the system.
Result of Action
The result of this compound’s action is the facilitation of various organic transformations. For example, it enables the hydration of alkynes, leading to the formation of ketones or aldehydes . It also aids in the cyclization of propargyl tert-butyl carbonates, leading to cyclic carbonates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it exhibits high chemical stability against redox reactions and hydrolysis, as well as high thermal stability . It is sensitive to moisture and should be stored in a non-combustible, acute toxic environment . Its action can also be influenced by the pH and temperature of the reaction environment.
Biochemical Analysis
Biochemical Properties
Mercury(II) trifluoromethanesulfonate plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that are otherwise challenging to achieve. For instance, it is known to catalyze the hydroxylative cyclization of 1,6-enynes, a reaction crucial for the synthesis of polycyclic terpenoids . The compound’s ability to form stable complexes with biomolecules makes it an effective catalyst in these reactions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic flux . Additionally, its interaction with cellular proteins can disrupt normal cellular functions, potentially leading to cytotoxic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, including enzymes and proteins, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction . The compound’s ability to form stable complexes with biomolecules is a key factor in its catalytic activity, enabling it to facilitate various biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under recommended storage conditions, but its activity can degrade over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including prolonged oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can act as an effective catalyst without causing significant adverse effects. At higher doses, it can induce toxic effects, including acute toxicity and damage to organs . Studies have shown that there is a threshold beyond which the compound’s toxicity becomes pronounced, leading to severe physiological effects in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering enzyme activity and gene expression . The compound’s ability to form stable complexes with enzymes makes it a potent modulator of metabolic pathways, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its catalytic activity, as it needs to be localized in specific areas to interact with target biomolecules effectively .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments allows it to interact with target biomolecules, facilitating various biochemical reactions and influencing cellular processes .
Preparation Methods
Mercury(II) trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of mercury(II) oxide with trifluoromethanesulfonic acid. The reaction is typically carried out in an organic solvent such as acetonitrile under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Mercury(II) trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Cyclization Reactions: It is highly effective in catalyzing the cyclization of olefins, leading to the formation of polycyclic terpenoids.
Oxymercuration: This reaction involves the addition of mercury and hydroxyl groups to alkenes, resulting in the formation of alcohols.
Hydration of Alkynes: It catalyzes the addition of water to alkynes, producing ketones.
Substitution Reactions: It can participate in substitution reactions, where it replaces other functional groups in organic molecules.
Common reagents used in these reactions include alkenes, alkynes, and various organic solvents. The major products formed depend on the specific reaction conditions and substrates used .
Scientific Research Applications
Mercury(II) trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Mercury(II) trifluoromethanesulfonate can be compared with other similar compounds such as:
Silver trifluoromethanesulfonate: Also used as a catalyst in organic synthesis, but with different reactivity and selectivity.
Copper(II) trifluoromethanesulfonate: Another catalyst with distinct applications in organic transformations.
Indium(III) trifluoromethanesulfonate: Known for its use in specific cyclization reactions.
This compound is unique due to its high catalytic activity and versatility in various organic reactions .
Properties
IUPAC Name |
mercury(2+);trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Hg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVYMDMPLCOQPJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Hg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6HgO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379476 | |
| Record name | Mercury(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49540-00-3 | |
| Record name | Mercury(II) trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury(II) trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the typical coordination geometry of Mercury(II) Trifluoromethanesulfonate in crystalline form?
A1: this compound exhibits versatile coordination geometries depending on the ligand. For instance, in the presence of 1,10-phenanthroline, it forms a distorted octahedral complex, Hg(phen)32, with significant deviation towards trigonal-prismatic geometry []. Conversely, with dimethyl sulfoxide as a ligand, it adopts a more regular octahedral geometry in Hg{(CH3)2SO}62 [].
Q2: How does the crystallization solvent affect the crystal structure of this compound complexes?
A2: Studies show that the choice of crystallization solvent can significantly impact the unit cell volume of this compound complexes. For example, the ethanol solvate of Hg(phen)32 exhibits a larger unit cell volume compared to solvent-free crystals obtained from aqueous solutions []. This suggests the solvent influences the crystal packing and intermolecular interactions within the crystal lattice.
Q3: Can this compound be used as a standard in solid-state NMR spectroscopy?
A3: Yes, the compound hexakis(dimethyl sulfoxide)this compound, Hg{(CH3)2SO}62, has been proposed as a potential standard for solid-state 199Hg NMR studies []. This is attributed to its well-defined structure, good solubility, and the presence of a single mercury environment within the molecule.
Q4: What is the significance of the asymmetric Hg-O distance distributions observed in Mercury(II) complexes, even in systems with crystallographically equivalent Hg-O bonds?
A4: EXAFS studies reveal asymmetric Hg-O distance distributions in various Mercury(II) complexes, even when crystallographic data suggests equal Hg-O bond lengths []. This discrepancy is attributed to the pseudo-Jahn-Teller effect, where vibronic coupling between different electronic states leads to distortions from ideal symmetry and a distribution of metal-ligand distances.
Q5: What are some notable applications of this compound in organic synthesis?
A5: this compound serves as a versatile reagent in organic synthesis, particularly in reactions involving carbon-carbon bond formation and functional group transformations. It acts as a Lewis acid catalyst in various reactions including polyene cyclization, oxymercuration, and catalytic hydration of alkynes []. Moreover, it has been employed in the synthesis of complex molecules through catalytic hydrative enyne cyclization, arylyne cyclization, and biomimetic tandem cyclization reactions [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1R,2S)-2-(5-hydroxypent-2-enyl)-3-oxocyclopentyl]acetic acid](/img/structure/B1221907.png)

![(2R,3S,4S,6S)-4-hydroxy-3-methoxy-2-methyl-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1221909.png)


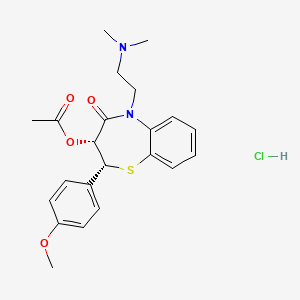

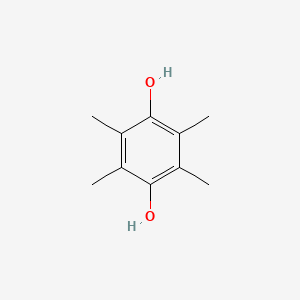

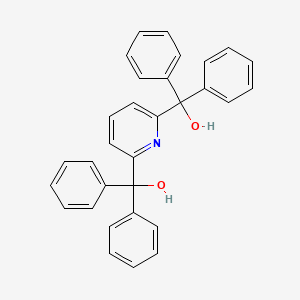

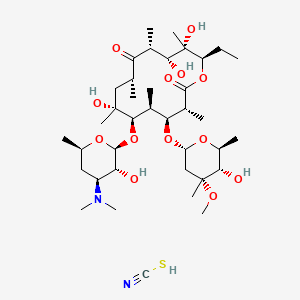
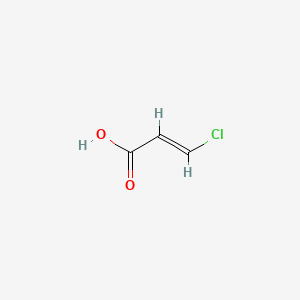
![1-(3-Fluorophenyl)-3-[1-[(4-methyl-1-piperazinyl)-oxomethyl]cyclohexyl]urea](/img/structure/B1221930.png)
